8-methoxy-1-methylquinolin-2(1H)-one hydrochloride
Overview
Description
8-methoxy-1-methylquinolin-2(1H)-one hydrochloride (M1MQHCl) is an organic compound belonging to the quinoline family of compounds. It is a colorless solid that is soluble in water, ethanol, and methanol. This compound has been studied extensively for its potential applications in the fields of medicine, agriculture, and biochemistry. M1MQHCl has been found to have several unique properties that make it a promising candidate for further research and development.
Scientific Research Applications
Medicinal Chemistry Insights
8-Hydroxyquinoline derivatives, including 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride, have drawn significant attention due to their broad spectrum of biological activities. These compounds are explored for their potential in treating several life-threatening diseases, including anti-cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives also make them potent candidates for various therapeutic applications (Gupta, Luxami, & Paul, 2021).
Metabolic Pathways
The metabolic products of 8-aminoquinoline compounds, closely related to 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride, appear toxic to erythrocytes in certain individuals. Studies on dogs dosed with tritium-labelled primaquine, an 8-aminoquinoline, showed the excretion of various metabolites, highlighting the compound's complex metabolism and indicating potential pathways that might also be relevant for 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride (Strother, Fraser, Allahyari, & Tilton, 1981).
Antioxidant Properties
Research on the antioxidant ethoxyquin, a molecule with a similar structure to 8-hydroxyquinoline derivatives, underlines the importance of these compounds in protecting polyunsaturated fatty acids in fish meal from oxidation. This suggests potential antioxidant applications for 8-methoxy-1-methylquinolin-2(1H)-one hydrochloride, given its structural similarities (de Koning, 2002).
Analytical Applications
8-Hydroxyquinoline derivatives have been utilized as reversible indicators in potassium bromate titrations, showcasing their utility in analytical chemistry. Their ability to form hydrogen-bonded solvent wire clusters makes them suitable for studies on excited-state hydrogen atom transfer, indicating their application in understanding complex chemical processes (Belcher, 1949); (Manca, Tanner, & Leutwyler, 2005).
properties
IUPAC Name |
8-methoxy-1-methylquinolin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-12-10(13)7-6-8-4-3-5-9(14-2)11(8)12;/h3-7H,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFXCRJOTXBTJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C(=CC=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-1-methylquinolin-2(1H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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